3-Methyl-5-(pentafluorosulfur)benzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

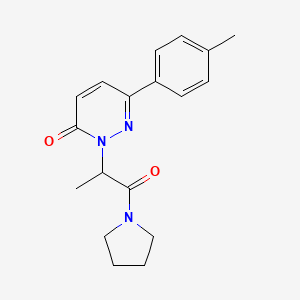

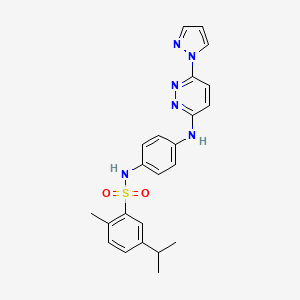

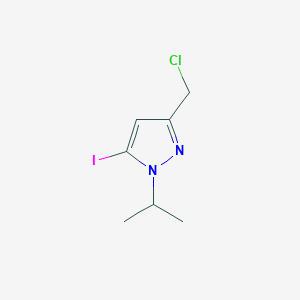

“3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is a chemical compound with the IUPAC name (3-methyl-5-(pentafluoro-lambda6-sulfaneyl)phenyl)methanol . It has a molecular weight of 248.22 . The compound is in liquid form at ambient temperature .

Molecular Structure Analysis

The InChI code for “3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is 1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-Methyl-5-(pentafluorosulfur)benzyl alcohol” is a liquid at ambient temperature . For more specific physical and chemical properties such as boiling point, melting point, and solubility, further experimental data would be needed.科学的研究の応用

Benzyl Ether Synthesis

3-Methyl-5-(pentafluorosulfur)benzyl alcohol plays a role in the synthesis of benzyl ethers. Poon and Dudley (2006) described a method using organic salts for benzylation of alcohols, leading to benzyl ethers with good to excellent yields. This application is significant in organic chemistry for the synthesis of various compounds (Poon & Dudley, 2006).

Carbonylation and Hydrocarboxylation Reactions

Verspui, Papadogianakis, and Sheldon (1998) discussed the use of pentafluorosulfur-substituted benzyl alcohols in water-soluble palladium-catalyzed carbonylation reactions. These reactions are important in creating a range of organic compounds, especially in pharmaceutical and industrial chemistry (Verspui et al., 1998).

Synthesis of Complex Carbohydrates

In carbohydrate chemistry, Kováč et al. (1980) utilized benzylation techniques, which likely include pentafluorosulfur-substituted benzyl alcohols, for the synthesis of complex carbohydrates. These methods are crucial for understanding and replicating the structures of natural carbohydrates (Kováč et al., 1980).

Fragrance Industry Applications

Scognamiglio, Jones, Letizia, and Api (2012) explored the use of 3-methyl-5-phenylpentanol, which is structurally related to 3-methyl-5-(pentafluorosulfur)benzyl alcohol, in the fragrance industry. Such compounds are used in various consumer products for their aromatic properties (Scognamiglio et al., 2012).

Photoredox Catalysis

Rombach and Wagenknecht (2019) demonstrated the application of pentafluorosulfur compounds in photoredox catalysis. This method is significant for synthesizing ethers with vicinal SF5 substituents, showcasing the role of such compounds in developing new chemical structures (Rombach & Wagenknecht, 2019).

Polymer Chemistry

Mueller, Kowalewski, and Wooley (1998) discussed the synthesis of hyperbranched polyfluorinated polymers using a benzyl ether polymer derived from compounds like 3-methyl-5-(pentafluorosulfur)benzyl alcohol. These polymers have various applications in material science and engineering (Mueller et al., 1998).

特性

IUPAC Name |

[3-methyl-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5OS/c1-6-2-7(5-14)4-8(3-6)15(9,10,11,12)13/h2-4,14H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMVCDAWDBAJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)

![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)

![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)